molecular formula C16H17FN4O2 B6624152 [(3S,4R)-1-(5-fluoro-1,3-benzoxazol-2-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol

[(3S,4R)-1-(5-fluoro-1,3-benzoxazol-2-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol

Cat. No.: B6624152
M. Wt: 316.33 g/mol
InChI Key: PODWSDOSYVVCAH-AAEUAGOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3S,4R)-1-(5-fluoro-1,3-benzoxazol-2-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzoxazole ring, a pyrazole ring, and a pyrrolidine ring, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

[(3S,4R)-1-(5-fluoro-1,3-benzoxazol-2-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O2/c1-20-6-10(5-18-20)13-8-21(7-11(13)9-22)16-19-14-4-12(17)2-3-15(14)23-16/h2-6,11,13,22H,7-9H2,1H3/t11-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODWSDOSYVVCAH-AAEUAGOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC2CO)C3=NC4=C(O3)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2CN(C[C@H]2CO)C3=NC4=C(O3)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of [(3S,4R)-1-(5-fluoro-1,3-benzoxazol-2-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol involves several synthetic routes. One common method includes the reaction of 5-fluoro-1,3-benzoxazole with a suitable pyrrolidine derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired stereochemistry is achieved . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

[(3S,4R)-1-(5-fluoro-1,3-benzoxazol-2-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol undergoes various chemical reactions, including:

Scientific Research Applications

[(3S,4R)-1-(5-fluoro-1,3-benzoxazol-2-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [(3S,4R)-1-(5-fluoro-1,3-benzoxazol-2-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting cellular pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

[(3S,4R)-1-(5-fluoro-1,3-benzoxazol-2-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol can be compared with similar compounds such as:

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